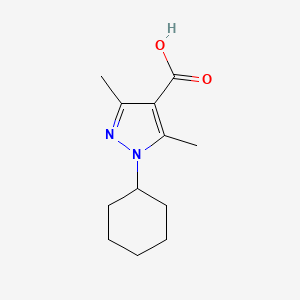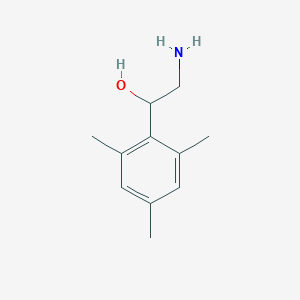
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reduction of 4-bromo-2-fluoroacetophenone followed by amination. One common method includes the use of dimethylamine borane and (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole in dichloromethane and toluene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-fluorophenyl)ethanol.
Substitution: Formation of 2-amino-1-(4-substituted-2-fluorophenyl)ethanol.
Applications De Recherche Scientifique
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The specific mechanism of action for (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological molecules such as enzymes or receptors, given its structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C8H9BrFNO |
|---|---|
Poids moléculaire |
234.07 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Clé InChI |
LGHJBYLZEZHUOW-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)F)[C@H](CN)O |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)

![3-bromo-N-[(3-methoxyphenyl)methyl]-N-methylpyridin-2-amine](/img/structure/B15240166.png)


![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)
![3-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylicacid](/img/structure/B15240209.png)


![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)
![5-Amino-4-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B15240233.png)
